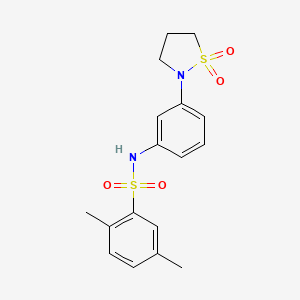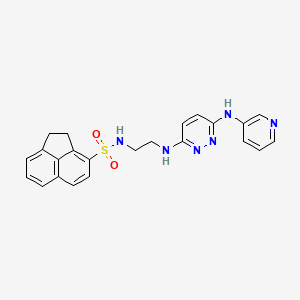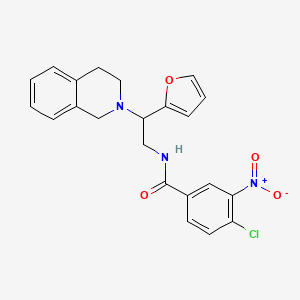
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide is a synthetic organic compound known for its complex structure that combines various functional groups. Its unique properties make it of significant interest in fields such as medicinal chemistry, pharmacology, and material sciences. The compound incorporates a chloro-substituted benzamide core, an isoquinolinyl moiety, and a furan ring, which contribute to its diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Formation of Isoquinoline Derivative
Reactants: : Isoquinoline, suitable dihalide compound.
Conditions: : Solvent (e.g., THF), base (e.g., K2CO3), room temperature.
Reaction: : Halide displacement to attach the dihydroisoquinoline to an ethyl chain.
Step 2: Synthesis of Nitrobenzamide Core
Reactants: : Appropriate chloro-nitrobenzoyl chloride, amine.
Conditions: : Solvent (e.g., dichloromethane), low temperature, base (e.g., pyridine).
Reaction: : Amidation reaction to form the benzamide.
Step 3: Coupling of Furan Derivative
Reactants: : Intermediate from Step 1, furan-2-yl derivative.
Conditions: : Coupling reagents (e.g., DCC, HOBt), solvent (e.g., DMF), room temperature.
Reaction: : Formation of the final compound through coupling.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve the scaling-up of the above-mentioned reactions, with optimizations to enhance yield and reduce costs. Continuous flow reactors might be employed to ensure consistent production, and advanced purification techniques, such as column chromatography or crystallization, would be used to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The furan ring can undergo oxidation to form various derivatives.
Reduction: : Nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: : The chloro group can be substituted by nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acetone.
Reduction: : Hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Sodium ethoxide in ethanol.
Major Products Formed
From Oxidation: : Oxidized furan derivatives.
From Reduction: : Amino derivatives of the compound.
From Substitution: : Derivatives with various nucleophiles replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a precursor for synthesizing more complex molecules and can act as a ligand in coordination chemistry.
Biology and Medicine
In medicinal chemistry, it is investigated for its potential as an inhibitor of certain enzymes or receptors. Its structural motifs are valuable in designing molecules with targeted biological activities.
Industry
The compound may be used in the development of novel materials, including polymers and coatings, due to its unique electronic properties and stability.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In the context of enzyme inhibition, for instance, it likely interacts with the active site of the target enzyme, forming stable complexes that prevent the enzyme from catalyzing its usual reactions. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, depending on the nature of the enzyme’s active site and the functional groups on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-3-nitrobenzamide
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide
Uniqueness
Compared to its analogs, 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide stands out due to the electronic and steric effects imparted by the furan ring. The furan ring provides a unique electronic environment that can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents.
In essence, this compound's blend of structural components and chemical properties makes it a versatile and promising candidate in various fields of scientific research.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c23-18-8-7-16(12-19(18)26(28)29)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-17(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODINQBXVMKGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-3-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2546018.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2546019.png)
![3-(methylsulfanyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2546020.png)
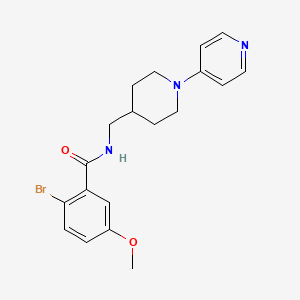
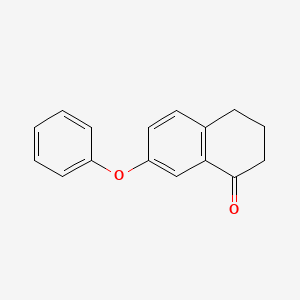
![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)
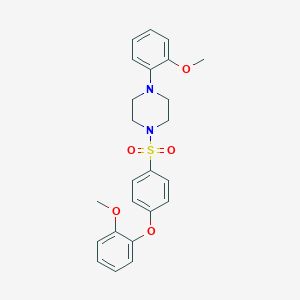
![4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2546030.png)

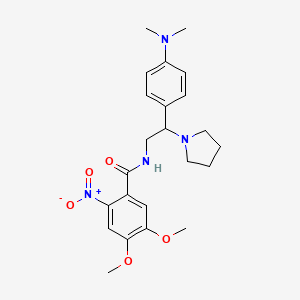
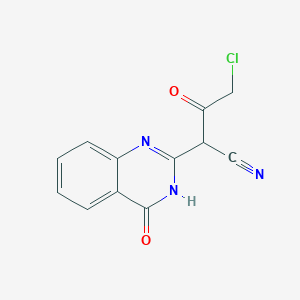
![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2546035.png)
